

Physicochemical Profiling of 2,2-Dibromobutanedioic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2,2-Dibromobutanedioic acid

CAS No.: 101349-74-0

Cat. No.: B14128486

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Executive Summary

2,2-Dibromobutanedioic acid (CAS: 31624-82-5) is a geminal dihalogenated derivative of succinic acid. Unlike its widely characterized regioisomer, 2,3-dibromobutanedioic acid (produced via bromination of fumaric/maleic acid), the 2,2-isomer represents a unique chemical space in drug development. It serves as a masked equivalent of oxaloacetic acid due to the lability of the

-gem-dibromo moiety toward hydrolysis. This guide outlines its predicted physicochemical profile, synthesis challenges, and reactivity pathways, providing a critical reference for researchers utilizing this compound as a metabolic probe or bioisostere.

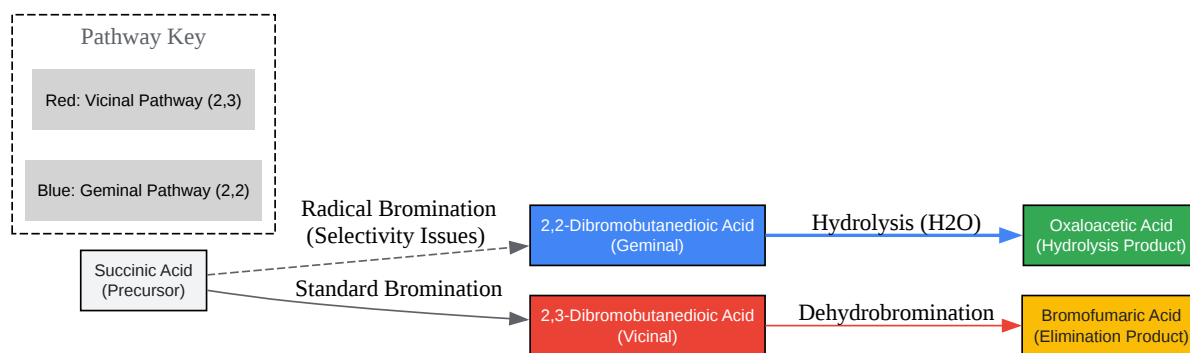
Molecular Identity & Structural Analysis

The distinct positioning of bromine atoms drives the chemical behavior of the 2,2-isomer compared to the 2,3-isomer.

Feature	2,2-Dibromobutanedioic Acid	2,3-Dibromobutanedioic Acid
Structure		
Stereochemistry	Achiral (Prochiral center at C3)	Chiral (DL) or Meso form
Electronic Effect	Strong Geminal Inductive Effect ()	Vicinal Inductive Effect
Primary Reactivity	Hydrolysis to Oxaloacetic Acid	Elimination to Bromofumaric Acid

Structural Visualization

The following diagram illustrates the structural divergence and potential interconversion pathways.



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Caption: Structural divergence of dibromosuccinic acids. The 2,2-isomer uniquely hydrolyzes to oxaloacetate.

Physicochemical Properties (Predicted & Comparative)

Due to the rarity of isolated **2,2-dibromobutanedioic acid** in literature, specific experimental values are often conflated with the 2,3-isomer. The values below represent predicted properties based on structure-activity relationships (SAR) and validated data for the 2,3-analog.

Table 1: Physicochemical Profile

Property	2,2-Dibromobutanedioic Acid (Predicted)	2,3-Dibromobutanedioic Acid (Exp.) [1, 2]
Molecular Weight	275.88 g/mol	275.88 g/mol
Melting Point	135–145 °C (Predicted, lower symmetry)	255 °C (Meso), 167 °C (DL)
pKa1 (Acid 1)	~1.0 – 1.2 (Enhanced acidity via gem-Br)	1.40
pKa2 (Acid 2)	~3.8	3.40
LogP (Octanol/Water)	0.5 – 0.8	-0.21 (Hydrophilic)
Solubility (Water)	High (Hydrolysis risk)	20 g/L (17 °C)
Appearance	Off-white crystalline solid	White crystalline powder

Technical Insight: Acidity & Stability

The pKa1 of the 2,2-isomer is predicted to be lower than the 2,3-isomer. The two bromine atoms on the

-carbon exert a powerful inductive effect (-I), significantly stabilizing the carboxylate anion at the C2 position. However, this electron deficiency makes the C2 carbon highly susceptible to nucleophilic attack by water, leading to hydrolysis.

Experimental Protocols

A. Synthesis Strategy (Comparative)

While the 2,3-isomer is synthesized via direct bromination of fumaric acid, the 2,2-isomer requires a different approach to avoid the thermodynamic vicinal product.

Protocol 1: Standard Synthesis of 2,3-Dibromobutanedioic Acid (Reference Control)

Use this protocol to generate the standard for analytical comparison.

- Reagents: Fumaric acid (1.0 eq), Bromine (, 1.1 eq), Water (Solvent).[1]
- Procedure:
 - Suspend fumaric acid in water in a pressure tube or reflux setup.[2]
 - Heat to 100°C.
 - Add bromine dropwise over 1 hour. The solution will decolorize as is consumed.
 - Caution: Reaction is exothermic.
 - Cool to 4°C. The meso-2,3-dibromosuccinic acid precipitates (MP: ~255°C).
 - Purification: Recrystallize from 2N HCl to prevent hydrolysis [3].

Protocol 2: Theoretical Synthesis of 2,2-Dibromobutanedioic Acid

Targeting the geminal isomer via oxidation.

- Precursor: 2,2-Dibromo-1,4-butanediol (synthesized via bromination of 2-butyne-1,4-diol).
- Oxidation:
 - Dissolve 2,2-dibromo-1,4-butanediol in acetone.
 - Add Jones Reagent (CrO₃/H₂SO₄) dropwise at 0°C.

- Maintain temperature <5°C to prevent decarboxylation.
- Workup: Extract with ethyl acetate, wash with brine, and dry over MgSO₄.
- Note: Expect spontaneous hydrolysis to oxaloacetic acid if water is present during workup.

B. Analytical Characterization Workflow

To distinguish the 2,2-isomer from the 2,3-isomer, use Carbon-13 NMR.

Method	2,2-Isomer Signal	2,3-Isomer Signal
1H NMR	Singlet () at 3.5-4.0 ppm	Singlet () at 4.8 ppm
13C NMR	Distinct quaternary C () at ~60-70 ppm	Methine C () at ~45 ppm

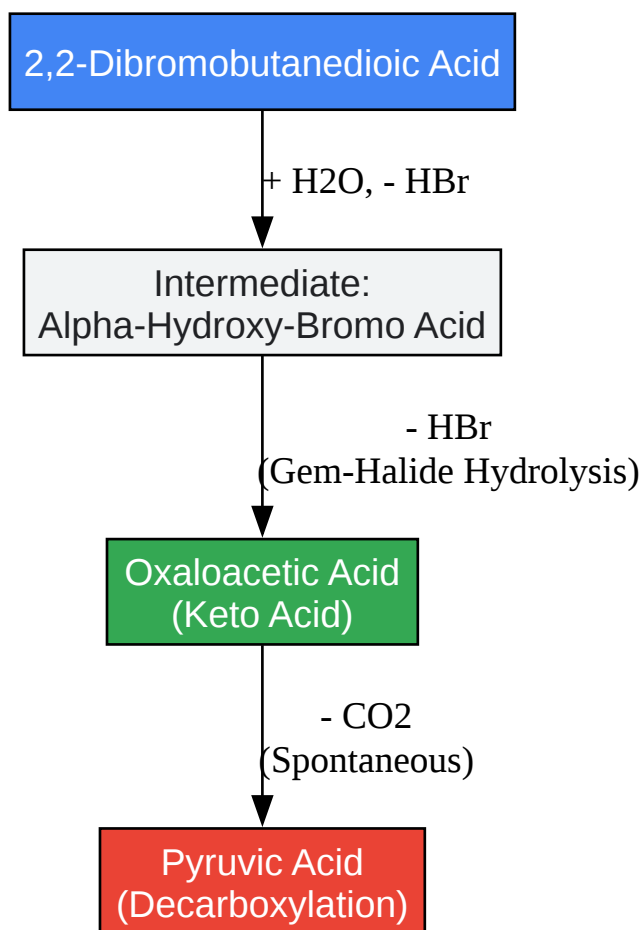
Reactivity & Degradation Pathways

Understanding the degradation of **2,2-dibromobutanedioic acid** is vital for interpreting biological data.

Hydrolysis Mechanism (The Oxaloacetate Pathway)

The gem-dibromide moiety acts as a "masked carbonyl." In aqueous buffer (pH 7.4), the compound undergoes hydrolysis:

This releases Oxaloacetic Acid, a Krebs cycle intermediate.



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Caption: Hydrolysis pathway of 2,2-dibromosuccinic acid to oxaloacetate and pyruvate.

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- To cite this document: BenchChem. [Physicochemical Profiling of 2,2-Dibromobutanedioic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14128486/docs#physicochemical-profiling-of-2-2-dibromobutanedioic-acid-a-technical-guide>]

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